REACTION_SMILES
|
[B:21]([Br:22])([Br:23])[Br:24].[CH2:18]([Cl:19])[Cl:20].[CH2:25]([Cl:26])[Cl:27].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([c:7]([CH:10]([CH3:11])[NH:12][C:13]([CH3:14])=[O:15])[n:8][o:9]2)[cH:16][cH:17]1.[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[CH3:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1>>[OH:2][c:3]1[cH:4][c:5]2[c:6]([c:7]([CH:10]([CH3:11])[NH:12][C:13]([CH3:14])=[O:15])[n:8][o:9]2)[cH:16][cH:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
COc1ccc2c(C(C)NC(C)=O)noc2c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(C(C)NC(C)=O)noc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC(C)c1noc2cc(O)ccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |